molecular formula C10H10S B14332287 3-(4-Methylphenyl)-2H-thiete CAS No. 111573-92-3

3-(4-Methylphenyl)-2H-thiete

Cat. No.: B14332287
CAS No.: 111573-92-3
M. Wt: 162.25 g/mol
InChI Key: QDHCSFPRVFEVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-2H-thiete: is an organic compound that belongs to the class of thietes, which are four-membered sulfur-containing heterocycles The presence of a 4-methylphenyl group attached to the thiete ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-2H-thiete typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl-substituted alkenes with sulfur sources under high-temperature conditions. The reaction may require the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)-2H-thiete can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiete ring to a more saturated sulfur-containing ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiete ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated sulfur-containing rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(4-Methylphenyl)-2H-thiete is used as a building block in organic synthesis. Its strained ring system makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: Research into the biological activity of thietes, including this compound, is ongoing. These compounds may exhibit interesting biological properties, such as antimicrobial or anticancer activity.

Medicine: Potential medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2H-thiete involves its interaction with molecular targets through its reactive thiete ring. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various molecular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    3-Phenyl-2H-thiete: Similar structure but lacks the methyl group on the phenyl ring.

    3-(4-Chlorophenyl)-2H-thiete: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    3-(4-Methoxyphenyl)-2H-thiete: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness: The presence of the 4-methylphenyl group in 3-(4-Methylphenyl)-2H-thiete imparts unique chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other thiete derivatives.

Properties

CAS No.

111573-92-3

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-thiete

InChI

InChI=1S/C10H10S/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-6H,7H2,1H3

InChI Key

QDHCSFPRVFEVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.